
4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride is a heterocyclic organic compound with the molecular formula C16H13ClF3N3O . It is known for its unique structure, which includes a hydrazino group, a phenyl ring, and a trifluoromethoxy group attached to a quinoline backbone. This compound is primarily used in experimental and research settings .
Preparation Methods
The synthesis of 4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride involves several steps. One common synthetic route includes the reaction of 2-phenyl-8-trifluoromethoxyquinoline with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the hydrazino derivative. Industrial production methods may involve similar steps but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride can be compared to other hydrazinoquinoline derivatives, such as:
- 4-Hydrazino-2-phenylquinoline Hydrochloride
- 4-Hydrazino-8-trifluoromethoxyquinoline Hydrochloride
- 2-Phenyl-8-trifluoromethoxyquinoline Hydrochloride
Properties
CAS No. |
1266226-21-4 |
|---|---|
Molecular Formula |
C16H13ClF3N3O |
Molecular Weight |
355.74 g/mol |
IUPAC Name |
[2-phenyl-8-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C16H12F3N3O.ClH/c17-16(18,19)23-14-8-4-7-11-13(22-20)9-12(21-15(11)14)10-5-2-1-3-6-10;/h1-9H,20H2,(H,21,22);1H |
InChI Key |
DDGATYYHKZFHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


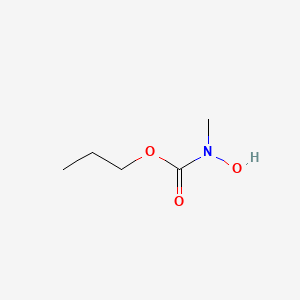
![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)



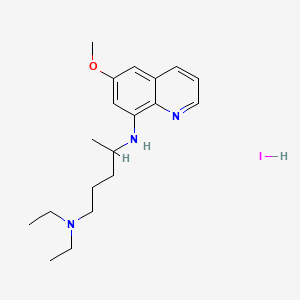
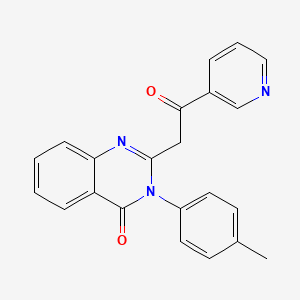

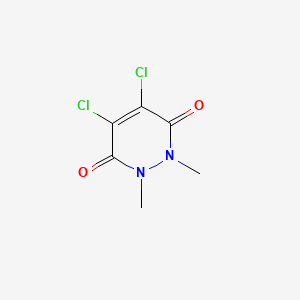
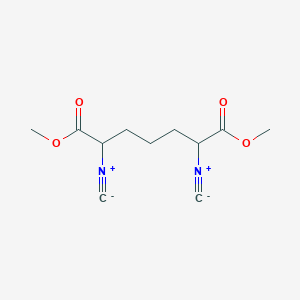
![3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide](/img/structure/B13756449.png)
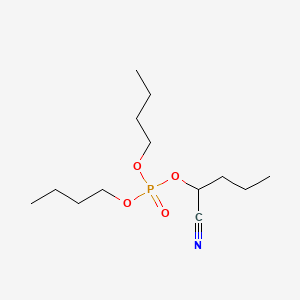
amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)
